molecular formula C14H14N2O B2948108 (E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one CAS No. 1005574-76-4

(E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one

Cat. No. B2948108
CAS RN: 1005574-76-4
M. Wt: 226.279
InChI Key: SCUVBJNDGRUJRV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one, commonly known as chalcone, is a naturally occurring compound that has been widely studied for its various biological activities. Chalcone is a yellow crystalline solid that belongs to the class of flavonoids and is known to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of chalcone varies depending on its biological activity. Chalcone has been reported to inhibit the activity of various enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase, which are involved in the inflammatory response. Chalcone has also been shown to scavenge free radicals and inhibit lipid peroxidation, thereby exhibiting antioxidant activity. Chalcone has been reported to inhibit the growth of various microorganisms, such as bacteria and fungi, by disrupting their cell membrane integrity. Chalcone has also been shown to induce apoptosis and inhibit cell proliferation, thereby exhibiting anticancer activity.
Biochemical and Physiological Effects:
Chalcone has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, thereby exhibiting anti-inflammatory activity. Chalcone has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, thereby exhibiting antioxidant activity. Chalcone has been reported to inhibit the growth of various microorganisms, such as Staphylococcus aureus and Candida albicans, by disrupting their cell membrane integrity. Chalcone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, such as breast cancer and lung cancer cells.

Advantages and Limitations for Lab Experiments

Chalcone has several advantages for lab experiments. It is easily synthesized and readily available. It exhibits various biological activities, which make it a useful lead compound for the development of drugs. However, chalcone also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Chalcone also has low bioavailability, which limits its use in vivo.

Future Directions

There are several future directions for the study of chalcone. One direction is the development of chalcone derivatives with improved solubility and bioavailability. Another direction is the investigation of the molecular mechanisms underlying the various biological activities of chalcone. The identification of the molecular targets of chalcone will provide insights into its mechanism of action and facilitate the development of more potent and specific chalcone-based drugs. Another direction is the evaluation of the in vivo efficacy and toxicity of chalcone and its derivatives in animal models. The results of these studies will provide important information for the development of chalcone-based drugs for human use.

Synthesis Methods

Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone in the presence of a base. The reaction proceeds through the formation of an enolate ion intermediate, which then reacts with the aldehyde to form chalcone. The reaction can be catalyzed by various bases, such as sodium hydroxide, potassium hydroxide, and sodium methoxide.

Scientific Research Applications

Chalcone has been extensively studied for its various biological activities. It has been reported to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Chalcone has also been shown to have neuroprotective, hepatoprotective, and cardioprotective effects. Chalcone has been used as a lead compound for the development of various drugs, such as anti-inflammatory agents, antitumor agents, and antimicrobial agents.

properties

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-16-11-12(10-15-16)8-9-14(17)13-6-4-3-5-7-13/h3-11H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUVBJNDGRUJRV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.